4-[(2-Chloroacetamido)methyl]benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[[(2-chloroacetyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-5-9(13)12-6-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLSDUUGXHOISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743444-79-3 | |
| Record name | 4-[(2-chloroacetamido)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Established Synthetic Routes for 4-[(2-Chloroacetamido)methyl]benzoic acid
The primary and most direct method for synthesizing the title compound involves the acylation of a para-substituted benzoic acid derivative.
The most common and established route for preparing this compound involves the direct N-acylation of p-aminobenzoic acid (PABA). nih.gov In this reaction, PABA is treated with chloroacetyl chloride. nih.govresearchgate.net The reaction is typically carried out with stirring at reduced temperatures, ranging from 4-10°C, often in the presence of hydrochloric acid. researchgate.netresearchgate.net This electrophilic substitution on the amino group results in the formation of the corresponding N-chloroacetylated product. nih.gov
Table 1: Synthesis of this compound via Direct Amidation
| Starting Material | Reagent | Catalyst/Conditions | Product |
| p-Aminobenzoic acid | Chloroacetyl chloride | HCl, 4-10°C, stirring researchgate.netresearchgate.net | This compound |
While direct amidation is standard, alternative strategies and optimizations focus on improving reaction efficiency, yield, and purity. One potential alternative starting material could be 4-(chloromethyl)benzoic acid, which can undergo nucleophilic substitution, although this route is less commonly documented for this specific target compared to the amidation of PABA. google.com
Optimizations of the amidation reaction itself have been explored. Facile one-pot processes for the synthesis of amides from aromatic amines and chloroacetyl chloride have been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. sphinxsai.comresearchgate.net Such methods can offer high yields (75-95%) in shorter reaction times (3-6 hours) and may represent a more efficient alternative to traditional methods. sphinxsai.comresearchgate.net
Advanced Synthetic Approaches to this compound Derivatives
The core structure of this compound serves as a versatile intermediate for the synthesis of a wide range of derivatives through reactions targeting the carboxylic acid group or the reactive chloroacetyl moiety.
The carboxyl group of this compound can be readily converted to its corresponding esters via Fischer-Speier esterification. researchgate.net This classic method involves refluxing the carboxylic acid with a chosen alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. researchgate.netresearchgate.net This approach has been successfully used to synthesize a series of eight different ester derivatives. researchgate.net
Table 2: Examples of Ester Derivatives Synthesized by Fischer Esterification
| Starting Material | Alcohol | Catalyst | Condition | Product |
| This compound | Corresponding alcoholic derivative | Conc. H₂SO₄ | Reflux researchgate.netresearchgate.net | Corresponding ester derivative |
Further derivatization of the carboxyl group can be achieved through amidation. This is typically a two-step process following the Schotten-Baumann reaction conditions. researchgate.net First, the carboxylic acid is converted to the more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride, often in the presence of pyridine (B92270) at 0-4°C. researchgate.netresearchgate.net This acyl chloride is then reacted with various primary or secondary amines to yield the desired amide derivatives. researchgate.net This method has been employed to produce a series of ten amide derivatives. researchgate.net
In a different synthetic strategy, the core molecule can be reacted with imidazole (B134444). The reaction of this compound with imidazole, facilitated by a Lewis acid such as aluminum chloride (AlCl₃) under reflux conditions, leads to the formation of an imidazole derivative. researchgate.netresearchgate.net
Table 3: Synthesis of Amide Derivatives
| Starting Material | Reagents | Conditions | Product |
| This compound | 1. Thionyl chloride, pyridine, 0-4°C | 1. Formation of acyl chloride | Corresponding amide derivative |
| 2. Corresponding amide derivatives | 2. Amidation researchgate.netresearchgate.net |
The reactive chloroacetyl group in this compound is a key functional handle for constructing more complex heterocyclic systems. This is exemplified by its reaction with 2-mercaptobenzimidazole (B194830). nih.gov In this synthesis, the chloroacetyl group undergoes a nucleophilic substitution reaction with the thiol group of 2-mercaptobenzimidazole, leading to the formation of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid. nih.gov This new, more complex molecule can then be further activated, for instance by converting the carboxylic acid to an acyl chloride, which can then be reacted with various anilines to yield a series of benzamide (B126) scaffolds containing the benzimidazole (B57391) moiety. nih.gov This demonstrates how the parent compound serves as a building block for elaborate heterocyclic structures. nih.gov
Palladium-Catalyzed Reactions in Derivative Synthesis
Palladium catalysis stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct palladium-catalyzed functionalization of the this compound core is not extensively documented in publicly available literature, the principles of palladium-catalyzed cross-coupling and C-H activation reactions can be applied to its precursors and derivatives to generate a diverse array of novel compounds.
Key palladium-catalyzed reactions that could be theoretically applied to synthesize derivatives include the Suzuki, Heck, and Sonogashira couplings. For instance, a precursor such as 4-(halomethyl)benzoic acid could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group at the benzylic position. Subsequent amidation and chloroacetylation would then yield the desired derivative.
Another powerful strategy is the palladium-catalyzed C-H activation/functionalization. This approach allows for the direct conversion of C-H bonds into new functional groups. For a molecule like 4-(acetamidomethyl)benzoic acid, a palladium catalyst could potentially direct the functionalization of the aromatic ring or even the methyl group of the acetamido moiety, although this would require specific directing groups and reaction conditions. Research in this area is ongoing and promises to provide more direct and atom-economical routes to complex derivatives.
A hypothetical reaction scheme for the synthesis of a derivative using a palladium-catalyzed Suzuki coupling is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 4-(Bromomethyl)benzoic acid | Arylboronic acid | Pd(PPh₃)₄ | 4-(Arylmethyl)benzoic acid |
Following the coupling reaction, the resulting 4-(arylmethyl)benzoic acid would be converted to its corresponding amine and then treated with chloroacetyl chloride to yield the final 4-[(2-chloroacetamido)(aryl)methyl]benzoic acid derivative. The versatility of the boronic acid component allows for the introduction of a wide range of substituents, highlighting the power of this palladium-catalyzed approach.
Multi-component Reactions Incorporating the Chloroacetamido Moiety
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. The Ugi and Passerini reactions are prominent examples of MCRs that could be adapted for the synthesis of derivatives of this compound.
The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnih.gov To synthesize derivatives of the target compound, one could envision a scenario where 4-(aminomethyl)benzoic acid serves as the amine component, chloroacetic acid as the carboxylic acid component, and various aldehydes/ketones and isocyanides are used to introduce diversity. The resulting product would be a complex amide containing the core structure of interest.
A representative Ugi reaction is outlined in the following table:
| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product |
| R¹CHO | 4-(Aminomethyl)benzoic acid | ClCH₂COOH | R²NC | 4-[((R¹-carbonyl-N-R²-amino)methyl)carbamoyl]methyl-2-chloroacetamide derivative |
The Passerini three-component reaction is another valuable MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org To incorporate the desired structural elements, 4-formylbenzoic acid could be used as the aldehyde component, and chloroacetic acid as the carboxylic acid, reacting with various isocyanides. The resulting α-acyloxy carboxamide could then be further modified to introduce the chloroacetamido group.
The table below illustrates a potential Passerini reaction scheme:
| Aldehyde | Carboxylic Acid | Isocyanide | Product |
| 4-Formylbenzoic acid | ClCH₂COOH | R-NC | α-(Chloroacetoxy)-N-alkyl-4-carboxyphenylacetamide |
The products from these MCRs can serve as scaffolds for further chemical transformations, allowing for the rapid generation of libraries of diverse compounds for screening in drug discovery and other applications. The inherent efficiency and atom economy of MCRs make them an attractive and sustainable approach to the synthesis of novel derivatives of this compound.
Design and Synthesis of Analogues and Derivatives
Rational Design Principles for Structural Modification
The structural modification of 4-[(2-chloroacetamido)methyl]benzoic acid is often guided by specific rational design principles aimed at enhancing desired chemical properties. One key principle involves modulating the ionization characteristics of the molecule. For instance, in the design of potential local anesthetic agents, a guiding hypothesis has been to replace the highly ionizable alkyl-substituted nitrogen typically found in such drugs with an amide nitrogen. researchgate.net
In the case of this compound derivatives, the chloroacetamido group plays a crucial role. The electron-withdrawing inductive effect of the chlorine atom is theorized to increase the ionization potential of the adjacent amide nitrogen. researchgate.net This modification attempts to mimic the ionized character of traditional anesthetic compounds, a critical feature for their mechanism of action. This principle of leveraging inductive effects to alter the electronic properties of the amide group forms the basis for synthesizing various derivatives. researchgate.net
Synthesis of N-Substituted Amide Derivatives of this compound
The synthesis of N-substituted amide derivatives from the carboxylic acid moiety of this compound is a common strategy to expand its chemical diversity. A primary method for achieving this transformation is the Schotten-Baumann reaction. This process typically involves a two-step sequence. researchgate.net
First, the carboxylic acid group of the parent compound is converted into a more reactive acyl chloride. This is often accomplished by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂), often in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct. researchgate.net The resulting 4-[(2-chloroacetamido)methyl]benzoyl chloride is then reacted with a variety of primary or secondary amines to form the desired N-substituted amide derivatives. researchgate.netresearchgate.net This method allows for the introduction of a wide range of substituents, depending on the amine used.
A study detailed the synthesis of ten different amide derivatives using this approach, reacting the intermediate benzoyl chloride with various amines. researchgate.net
Table 1: Examples of Synthesized N-Substituted Amide Derivatives
| Amine Reactant | Resulting N-Substituent |
|---|---|
| Ammonia | -NH₂ |
| Methylamine | -NHCH₃ |
| Diethylamine | -N(CH₂CH₃)₂ |
| Aniline | -NHPh |
| Morpholine | -N(CH₂CH₂)₂O |
This table is illustrative, based on common reactants used in Schotten-Baumann reactions.
Synthesis of Benzoic Acid Ester Derivatives of this compound
Ester derivatives of this compound are commonly synthesized through Fischer-Speier esterification. researchgate.netsphinxsai.comiajpr.com This acid-catalyzed reaction involves refluxing the parent carboxylic acid with an excess of a chosen alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). researchgate.netmasterorganicchemistry.com The excess alcohol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester. masterorganicchemistry.com
The general procedure involves dissolving this compound in the desired alcohol, followed by the careful addition of the acid catalyst. The mixture is then heated under reflux for several hours. iajpr.com After the reaction is complete, the excess alcohol is typically removed, and the crude ester is purified. This method is effective for producing a variety of ester derivatives from simple primary and secondary alcohols. researchgate.net
Research has documented the synthesis of eight distinct ester derivatives using this well-established method. researchgate.net
Table 2: Examples of Synthesized Benzoic Acid Ester Derivatives
| Alcohol Reactant | Resulting Ester Group |
|---|---|
| Methanol | Methyl ester |
| Ethanol | Ethyl ester |
| Propan-1-ol | n-Propyl ester |
| Propan-2-ol | Isopropyl ester |
| Butan-1-ol | n-Butyl ester |
This table represents typical alcohols used in Fischer esterification as reported in related studies.
Incorporation into Fused Heterocyclic Systems
The reactive chloroacetyl group and the modifiable benzoic acid moiety make this compound a valuable precursor for synthesizing more complex, fused heterocyclic systems.
Quinoxaline (B1680401) derivatives can be synthesized using amide derivatives of this compound as key building blocks. The classic method for quinoxaline synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov However, a more tailored approach utilizes N-substituted 4-(2-chloroacetamido)benzamides.
In a specific synthetic route, the potassium salt of 3-methylquinoxalin-2(1H)-one is reacted with various 4-(2-chloroacetamido)-N-substituted-benzamides in a solvent like dimethylformamide (DMF). researchgate.net This reaction proceeds via nucleophilic substitution, where the quinoxalinone nitrogen displaces the chlorine atom of the chloroacetamido group, thereby linking the two moieties. This method provides a direct pathway to novel quinoxaline structures incorporating the 4-(acetamido)methyl]benzoic acid framework. researchgate.net
The this compound scaffold can be incorporated into triazole and thiazole (B1198619) ring systems through several synthetic strategies.
For triazole synthesis, one common pathway involves converting the benzoic acid group into a hydrazide (acid hydrazide). This is achieved by first creating the methyl ester of the benzoic acid, which is then reacted with hydrazine (B178648) hydrate. rdd.edu.iqraco.cat The resulting hydrazide can be cyclized with various reagents, such as carbon disulfide in the presence of a base, to form a mercapto-triazole ring. raco.cat Alternatively, the reactive chloroacetyl group can be used to alkylate a pre-formed triazole ring, particularly one containing a nucleophilic sulfur atom (a triazole-thiol), to create a thioether linkage. researchgate.net
For thiazole synthesis, the Hantzsch thiazole synthesis is a classic and adaptable method. sciencescholar.us This typically involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone. sciencescholar.us The chloroacetamido group in the parent molecule can serve as the α-halo-N-acyl component. By reacting this compound or its derivatives with a thioamide, a thiazole ring can be constructed, effectively fusing the core moiety into the new heterocyclic system. nih.goviaea.org
The synthesis of pyrimidine (B1678525) and pyrazole (B372694) derivatives from this compound relies on the reactivity of the chloroacetyl group as a 1,2-dielectrophilic synthon or its conversion into a 1,3-dielectrophilic precursor.
Pyrazole rings are typically formed by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govchim.itorganic-chemistry.org While not a direct precursor, the chloroacetyl group of this compound can be chemically manipulated to generate a 1,3-dicarbonyl equivalent. For example, it can be used to alkylate a β-ketoester, and the resulting product can then be cyclized with hydrazine to yield a pyrazole ring attached to the core structure.
Pyrimidine synthesis most commonly involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with urea (B33335), thiourea, or an amidine. bu.edu.egajchem-a.comorganic-chemistry.org Similar to pyrazole synthesis, the chloroacetyl group can be converted into a suitable three-carbon fragment. For instance, reaction with a malonic ester derivative followed by cyclization with urea or guanidine (B92328) can lead to the formation of a pyrimidine ring, incorporating the original molecular framework. mdpi.com
Other Novel Heterocyclic Scaffolds
The versatile nature of this compound as a building block has been further exploited in the synthesis of a variety of other novel heterocyclic scaffolds. The reactive chloroacetamido group serves as a key handle for introducing diverse heterocyclic moieties, leading to the generation of compounds with potential applications in medicinal chemistry. Research in this area has focused on the synthesis of derivatives incorporating benzimidazole (B57391), quinoxaline, thiazole, and 1,3,4-oxadiazole (B1194373) rings, among others.
Benzimidazole Derivatives
A notable class of derivatives has been developed through the reaction of 4-(2-chloroacetamido)benzoic acid with 2-mercaptobenzimidazole (B194830). This synthesis proceeds by first preparing the chloroacetamido benzoic acid intermediate from p-aminobenzoic acid and chloroacetyl chloride. The subsequent reaction with 2-mercaptobenzimidazole yields 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid. This intermediate can then be converted to its corresponding benzoyl chloride, which is further reacted with various substituted anilines to produce a series of N-substituted phenyl)benzamides. nih.gov These compounds have been investigated for their potential as antimicrobial and anticancer agents. nih.gov
Quinoxaline Derivatives
The quinoxaline scaffold has also been incorporated into derivatives of this compound. While direct synthesis from this specific starting material is not extensively documented, analogous syntheses provide a clear pathway. For instance, new quinoxaline derivatives have been synthesized by reacting 2-chloro-3-methylquinoxaline (B189447) with aromatic amines or aldehydes. nih.gov A plausible synthetic route for a this compound derivative would involve the reaction of the chloroacetamido moiety with a suitable functionalized quinoxaline, such as an amino-quinoxaline, to form a new carbon-nitrogen bond. These types of compounds are of interest due to the known broad spectrum of biological activities associated with the quinoxaline nucleus, including antibacterial and antifungal properties. nih.gov
Thiazole and 1,3,4-Oxadiazole Derivatives
The synthesis of thiazole and 1,3,4-oxadiazole derivatives represents another avenue of exploration. Although specific examples starting from this compound are not prevalent in the reviewed literature, established synthetic methodologies for analogous structures suggest viable routes. For example, thiazole derivatives are commonly synthesized via the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. sciencescholar.us In a similar vein, the chloroacetamide group in the parent compound could react with a suitable aminothiazole to yield the desired derivative.
Similarly, 1,3,4-oxadiazoles are often prepared from the cyclization of diacylhydrazines using dehydrating agents. nih.gov A synthetic strategy could involve the conversion of the carboxylic acid group of this compound to an acid hydrazide, followed by reaction with a suitable carboxylic acid and subsequent cyclization to form the 1,3,4-oxadiazole ring. These classes of compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
The following table summarizes the key heterocyclic scaffolds that have been synthesized from this compound or through analogous synthetic routes.
| Heterocyclic Scaffold | Starting Materials | Key Reactions | Potential Applications |
| Benzimidazole | 4-(2-chloroacetamido)benzoic acid, 2-mercaptobenzimidazole, substituted anilines | Nucleophilic substitution, amidation | Antimicrobial, Anticancer |
| Quinoxaline | 2-chloro-3-methylquinoxaline, aromatic amines/aldehydes (by analogy) | Nucleophilic aromatic substitution | Antibacterial, Antifungal |
| Thiazole | α-haloketones, thioamides (Hantzsch synthesis, by analogy) | Condensation reaction | Various pharmacological activities |
| 1,3,4-Oxadiazole | Acid hydrazides, carboxylic acids (by analogy) | Cyclodehydration | Various pharmacological activities |
Investigation of Structure Activity Relationships Sar
Influence of the Chloroacetamido Moiety on Biological Activity
The chloroacetamido moiety is a cornerstone of the biological activity observed in derivatives of 4-[(2-Chloroacetamido)methyl]benzoic acid. researchgate.netresearchgate.net This functional group is not merely a structural scaffold but an active participant in the molecule's mechanism of action, particularly in the context of local anesthetic activity. researchgate.net
A key hypothesis in the design of local anesthetics based on this scaffold is that the amide nitrogen, influenced by the adjacent chloro methyl group, can functionally replace the alkyl-substituted nitrogen typically found in conventional local anesthetics. researchgate.netijprse.com The potent inductive effect exerted by the chlorine atom is crucial; it withdraws electron density, which imparts a sufficient ionization character to the amide nitrogen. researchgate.netijprse.com This electronic feature is believed to be essential for the molecule's interaction with its biological targets, such as ion channels. researchgate.net
Impact of Substituents on the Benzoic Acid Ring System
The electronic influence of substituents is a primary determinant of the acidity of the carboxylic acid group. libretexts.orglibretexts.org
Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and halo (-Cl, -Br) groups, increase the acidity of the benzoic acid (lower pKa value). libretexts.orglibretexts.org By pulling electron density away from the carboxylate group, they stabilize the resulting anion after proton dissociation, thus favoring the acidic form. libretexts.orgopenstax.org
Electron-donating groups (EDGs) , such as methyl (-CH3) and methoxy (B1213986) (-OCH3) groups, have the opposite effect. libretexts.orgquora.com They donate electron density to the ring, which destabilizes the carboxylate anion and makes the acid less acidic (higher pKa value). libretexts.orglibretexts.org
The position of the substituent also matters. Ortho-substituted benzoic acids, for instance, often exhibit increased acid strength regardless of the substituent's electronic nature, a phenomenon known as the "ortho-effect," which is thought to arise from a combination of steric and electronic factors. libretexts.orgquora.com
In broader SAR studies of related compounds, small substituents like a hydroxyl group at the 4-position of a phenyl ring have been shown to improve antibacterial potency. mdpi.com Conversely, the introduction of bulky alkyl groups on the phenyl ring has been found to increase the retinoidal activity of chalcone-4-carboxylic acids, suggesting that steric bulk can be advantageous for certain biological targets. nih.gov
Table 1: Effect of Para-Substituents on the Acidity of Benzoic Acid This table illustrates the general principles of how substituents affect the pKa of benzoic acid, which is analogous to the this compound system.
| Substituent (Y) | pKa | Effect on Acidity | Electronic Nature |
|---|---|---|---|
| –NO2 | 3.41 | Increases | Electron-Withdrawing |
| –CN | 3.55 | Increases | Electron-Withdrawing |
| –Br | 3.96 | Increases | Electron-Withdrawing |
| –Cl | 4.0 | Increases | Electron-Withdrawing |
| –H | 4.19 | Reference | - |
| –CH3 | 4.34 | Decreases | Electron-Donating |
| –OCH3 | 4.46 | Decreases | Electron-Donating |
| –OH | 4.48 | Decreases | Electron-Donating |
Data sourced from Chemistry LibreTexts. libretexts.org
Effect of Amide Nitrogen Modifications on Activity Profiles
The amide nitrogen and its substituents are pivotal to the activity profile of this compound derivatives. Modifications at this position can significantly alter the compound's potency, selectivity, and mechanism of action. Research into local anesthetic agents has specifically explored replacing the traditional ionized alkyl-substituted nitrogen with the amide nitrogen present in this scaffold. researchgate.net The rationale is that the inductive effect from the chloroacetyl group sufficiently enhances the ionization character of the amide nitrogen, allowing it to fulfill a similar functional role. researchgate.net
Systematic derivatization of the core molecule has led to the synthesis of numerous amide and ester compounds to probe these relationships. researchgate.net For example, converting the carboxylic acid group of 4-(2-chloroacetamido) benzoic acid into various secondary and tertiary amides allows for the exploration of how different N-substituents impact activity. researchgate.net
Analogous SAR studies on other bioactive molecules provide further context. For instance, in a series of benzoylhydrazones, introducing a 4-acetamidobenzoyl group was found to be detrimental to antifungal potency, whereas a 4-N,N-dimethylaminobenzoyl group yielded compounds with good potency. nih.gov Similarly, in the development of non-steroidal anti-inflammatory drugs (NSAIDs), modifying the acetamide (B32628) moiety of 5-acetamido-2-hydroxy benzoic acid by replacing the methyl group with larger phenyl or benzyl (B1604629) groups was investigated to enhance selectivity for the COX-2 enzyme. mdpi.com These examples highlight that modifications to the group attached to the amide nitrogen can fine-tune the biological activity by altering steric bulk, lipophilicity, and hydrogen bonding capacity.
Conformational Analysis and Elucidation of Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound involves understanding the spatial arrangement of its atoms and the rotational freedom around its single bonds. The molecule possesses several flexible bonds, including the C-C bond of the methylene (B1212753) bridge and the C-N bond of the amide group. Rotation around these bonds generates different conformers.
While specific conformational studies on this compound are not detailed in the provided literature, general principles suggest that drug-like molecules often bind to their protein targets in a low-energy conformation. ub.edu For a majority of drugs, the "bioactive" conformation is readily accessible and lies within a small energy range (e.g., 3 kcal/mol) of the most stable conformation in solution. ub.edu This implies that the molecule does not need to overcome a large energy penalty to adopt the correct shape for binding. ub.edu
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of different conformers and predict the most stable ones. researchgate.net In related benzoic acid derivatives, the dihedral angle between aromatic rings is a key conformational parameter. For example, in 2-methyl-4-(2-methylbenzamido)benzoic acid, the dihedral angle between the two benzene (B151609) rings is a significant 82.4°. nih.gov This high degree of twisting is a result of steric repulsion. In other cases, conformational restriction, such as locking a flexible molecule into a specific shape, has been shown to enhance biological activity. nih.gov Understanding the preferred conformations of this compound is therefore essential for rational drug design and for elucidating its precise binding mode at the molecular level.
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the computational chemistry and molecular modeling of “this compound” that strictly adheres to the requested outline.
The reason for this is the absence of published research specifically detailing the Density Functional Theory (DFT) calculations or molecular docking simulations for this particular compound.
While “this compound” is cited in numerous studies, it consistently appears as a starting material or intermediate for the synthesis of more complex derivatives. The subsequent computational analyses, such as molecular docking, reported in these papers are performed on the final, more complex molecules, not on the “this compound” intermediate itself.
Consequently, there is no specific data available in the reviewed literature to populate the required sections of the outline:
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations:No research was identified that describes receptor-ligand binding interactions, predicts binding affinities, or identifies key interacting residues for “4-[(2-Chloroacetamido)methyl]benzoic acid” with any biological target.
Generating content for the requested article without this specific data would require extrapolating from different compounds or fabricating information, which would violate the core requirements for scientific accuracy and strict adherence to the specified topic. Therefore, the article cannot be written as instructed.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netscienceforecastoa.com The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules are dependent on the changes in their molecular features. mdpi.com By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov
The process of developing a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For this compound, this would involve synthesizing a series of derivatives and evaluating their activity against a specific biological target. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (e.g., logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). scienceforecastoa.com
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to generate a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable). researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability and robustness. mdpi.com
While specific QSAR studies focused solely on this compound are not extensively documented in the reviewed literature, the application of QSAR to similar benzoic acid derivatives and other structurally related compounds is a common practice in drug discovery. nih.gov Such models can provide valuable insights into the key structural features required for the desired biological activity, facilitating the rational design of new derivatives of this compound with enhanced therapeutic potential. nih.gov
In Silico Screening and Virtual Library Design Strategies
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. researchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. researchgate.net
Virtual Library Design
The first step in this process often involves the creation of a virtual library. For this compound, a virtual library would be designed by systematically modifying its core structure. This can be achieved by:
Scaffold Hopping: Replacing the benzoic acid core with other similar chemical scaffolds.
Substituent Modification: Introducing a variety of different chemical groups at various positions on the parent molecule. For instance, the chloroacetamido group or the benzoic acid moiety could be altered. A series of amide and ester derivatives of 4-(2-chloroacetamido) benzoic acid have been synthesized, demonstrating the feasibility of creating a diverse library based on this scaffold. researchgate.netresearchgate.net
The design of these virtual libraries integrates chemical knowledge with computational tools to ensure that the generated molecules are synthetically feasible.
Screening Strategies
Once a virtual library is established, it can be screened using several in silico techniques:
Ligand-Based Virtual Screening: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that are known to be active. A model, such as a pharmacophore model, is built based on the common structural features of the known active compounds. The virtual library is then screened to find molecules that match this model.
Structure-Based Virtual Screening: When the 3D structure of the target protein is available, molecular docking is a powerful screening tool. This technique predicts the preferred orientation of a molecule when bound to the target, as well as the binding affinity. nih.gov The virtual library of this compound derivatives would be docked into the active site of the target protein, and the compounds with the best predicted binding energies would be selected for further investigation. easychair.org
These screening strategies allow for the rapid and cost-effective identification of potential hit compounds from vast virtual libraries, accelerating the initial stages of drug discovery. researchgate.net
In Silico Pharmacokinetic Predictions (Methodologies and Interpretations)
In silico pharmacokinetic prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to filter out those likely to fail later in development due to poor pharmacokinetics. nih.gov Various web-based tools and software, such as SwissADME, ADMETlab 2.0, and pkCSM, are commonly used for these predictions. nih.govstmjournals.com
Methodologies
The prediction of ADME properties is typically based on QSAR models, which correlate the molecular structure of a compound with its pharmacokinetic behavior. researchgate.net Key parameters evaluated for derivatives of this compound would include:
Absorption:
Human Intestinal Absorption (HIA): Predicts the percentage of a compound absorbed through the human intestine.
Caco-2 Permeability: Models transport across the intestinal epithelial cell barrier, which is a key indicator of oral absorption. nih.gov
Distribution:
Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB and enter the central nervous system.
Plasma Protein Binding (PPB): Estimates the extent to which a compound binds to proteins in the blood, which affects its distribution and availability.
Metabolism:
Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), which is important for assessing potential drug-drug interactions.
Excretion:
Models often predict the total clearance of a drug, which is a measure of the body's efficiency in eliminating it.
Interpretations of Predicted Pharmacokinetic Properties
The table below presents a hypothetical in silico ADME profile for a series of this compound derivatives, illustrating how such data is interpreted.
High HIA and Caco-2 permeability suggest good potential for oral absorption.
BBB permeability is a critical consideration depending on the intended therapeutic target. For drugs targeting the central nervous system, BBB penetration is desired, whereas for peripherally acting drugs, it is generally avoided to minimize side effects.
Inhibition of CYP enzymes indicates a potential for drug-drug interactions, which might be an undesirable property.
LogP (lipophilicity) is a key determinant of many ADME properties. A balanced LogP value (typically between 1 and 5) is often sought for optimal absorption and distribution.
By integrating machine learning with mechanistic pharmacokinetic models, researchers can now predict complete plasma concentration-time profiles for new compounds even before they are synthesized. biorxiv.orgtandfonline.com This comprehensive in silico evaluation helps prioritize compounds with the most promising pharmacokinetic profiles for further preclinical development. biorxiv.org
Exploration of Biological Activities of Derivatives: Mechanistic Aspects
Modulation of Enzyme Activities by Derivatives
Derivatives of 4-[(2-Chloroacetamido)methyl]benzoic acid have been the subject of various studies to understand their potential to interact with and modulate the function of several critical enzymes. The following subsections detail the mechanistic aspects of these interactions.
Cyclooxygenase (COX) Inhibition Mechanisms
While direct studies on derivatives of this compound are not extensively available, the inhibition of cyclooxygenase (COX) enzymes by structurally related benzoic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), is well-documented. The primary mechanism of action involves the blockage of the cyclooxygenase active site, preventing the conversion of arachidonic acid into prostaglandins. acs.orgnih.gov
Most NSAIDs containing a carboxylic acid moiety interact with a key arginine residue, Arg-120, at the entrance of the COX active site through an ion pair or hydrogen bonds. acs.orgnih.gov This interaction is crucial for anchoring the inhibitor. From there, the inhibitor extends into the hydrophobic channel of the enzyme. The orientation of the inhibitor within this channel determines its selectivity for the two isoforms of the enzyme, COX-1 and COX-2. For instance, the carboxylate group of some inhibitors has been observed to form hydrogen bonds with Tyr-355. acs.org
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.govdovepress.com The inhibition of the VEGFR-2 signaling pathway is a significant strategy in cancer therapy. Small molecule inhibitors of VEGFR-2 typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent downstream signaling cascade.
Derivatives of this compound, particularly those incorporating N-acylhydrazone scaffolds, have been investigated as potential VEGFR-2 inhibitors. researchgate.netnih.govresearchgate.net The general mechanism for these inhibitors involves their entry into the ATP-binding pocket of the VEGFR-2 kinase domain. Key interactions often include hydrogen bonds with the "hinge region" of the receptor, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. For many VEGFR-2 inhibitors, this involves forming hydrogen bonds with the backbone amide and carbonyl groups of cysteine and glutamate (B1630785) residues in this region. The benzoic acid moiety of the derivatives could potentially interact with lysine (B10760008) residues in the ATP-binding site, while other parts of the molecule can form hydrophobic and van der Waals interactions within the pocket, contributing to the inhibitory activity.
Alpha-Amylase Inhibition Mechanisms
Alpha-amylase is a key enzyme in the digestive system responsible for the breakdown of starch into smaller sugars. mdpi.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.
Studies on benzoic acid derivatives have shown that they can act as inhibitors of α-amylase. nih.govnih.gov The inhibitory mechanism is believed to involve the binding of these molecules to the active site of the enzyme, thereby preventing the substrate (starch) from binding. Molecular docking studies suggest that the inhibition is primarily driven by hydrogen bonding and hydrophobic interactions. nih.gov
The structure-activity relationship studies of various substituted benzoic acids have provided insights into the molecular interactions. nih.govnih.govresearchgate.net For instance, the position and number of hydroxyl groups on the benzene (B151609) ring significantly influence the inhibitory potency. It is hypothesized that these hydroxyl groups, along with the carboxylic acid group, form hydrogen bonds with key amino acid residues in the α-amylase active site, such as those in the catalytic triad (B1167595) (e.g., aspartate and glutamate residues). The chloroacetamido group of the title compound's derivatives could also participate in hydrogen bonding, potentially enhancing the inhibitory effect.
| Compound | IC50 (mM) for α-Amylase Inhibition |
| Benzoic acid | >50 |
| 2-Hydroxybenzoic acid | 32.14 ± 1.12 |
| 3-Hydroxybenzoic acid | 48.21 ± 2.03 |
| 4-Hydroxybenzoic acid | >50 |
| 2,3-Dihydroxybenzoic acid | 24.78 ± 0.98 |
| 2,4-Dihydroxybenzoic acid | 21.42 ± 1.05 |
| 3,4-Dihydroxybenzoic acid | 46.38 ± 1.87 |
| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 |
This table is based on data for various benzoic acid derivatives and is intended to illustrate the structure-activity relationship. Data is from a study on phenolic acids and their inhibitory effects on α-amylase. nih.gov
Acetylcholinesterase (AChE) Inhibition Studies
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse. researchgate.netaip.org Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Research on benzoic acid derivatives, including amides, has demonstrated their potential as AChE inhibitors. researchgate.netnih.govnih.gov The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme. The AChE active site is a deep and narrow gorge containing a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site. Inhibitors can interact with different regions of this gorge.
Molecular modeling studies of hydroxybenzoic acids have suggested that they can act as competitive inhibitors, binding to the catalytic site. nih.gov The benzoic acid moiety can form interactions with key amino acid residues in the active site. For amide derivatives, the amide linkage can form hydrogen bonds with residues such as tyrosine and aspartate, while the aromatic ring can engage in π-π stacking interactions with tryptophan residues in the active site gorge.
Tyrosinase Inhibition Kinetics and Binding
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.govresearchgate.net Its inhibition is of great interest in the cosmetic and medicinal fields for the treatment of hyperpigmentation disorders. Benzoic acid esters and amides have been synthesized and evaluated as tyrosinase inhibitors. nih.govresearchgate.netacs.org
Kinetic studies have revealed that these derivatives can act as reversible inhibitors of tyrosinase. mdpi.com Depending on the specific structure of the derivative, the inhibition can be competitive, non-competitive, or mixed-type. A competitive inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. A non-competitive inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.
The binding of these inhibitors to tyrosinase is thought to be driven by a combination of interactions. The ester or amide groups can form hydrogen bonds with amino acid residues near the active site. The benzoic acid ring can engage in hydrophobic interactions within the enzyme's active site pocket. Some derivatives have been shown to chelate the copper ions in the active site, which is a common mechanism for potent tyrosinase inhibitors. researchgate.net
| Compound Derivative | IC50 (μM) for Tyrosinase Inhibition |
| N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | 1.09 |
| Kojic acid (Standard) | 16.67 |
| L-mimosine (Standard) | 3.68 |
This table presents data for a potent benzoic acid amide derivative compared to standard tyrosinase inhibitors. nih.govresearchgate.net
Transforming Growth Factor Beta Receptor 1 (TGFβR1) Interaction Studies
The Transforming Growth Factor Beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. mdpi.comnih.gov The type 1 receptor, TGFβR1 (also known as ALK5), is a serine/threonine kinase that plays a crucial role in this pathway. mdpi.comnih.gov
Structure-activity relationship (SAR) studies of various TGFβR1 inhibitors have identified key pharmacophoric features. mdpi.comnih.govscilit.com These often include a heterocyclic core that mimics the adenine (B156593) ring of ATP and forms hydrogen bonds with the hinge region of the kinase (typically involving residues like histidine). Other parts of the inhibitor molecule extend into the selectivity pocket and the solvent-exposed area, making further interactions that contribute to affinity and selectivity. For a derivative of this compound to act as a TGFβR1 inhibitor, it would likely need to be modified to include a suitable hinge-binding motif. The benzoic acid and chloroacetamido moieties could then potentially occupy the selectivity pocket or solvent-exposed regions, forming hydrogen bonds and hydrophobic interactions with the receptor.
Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines
Derivatives of this compound have been identified as potent cytotoxic agents against various human cancer cell lines. researchgate.net Their mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle, leading to cell cycle arrest. researchgate.net These activities are often linked to their ability to modulate key regulatory proteins involved in cell survival and proliferation.
The induction of apoptosis is a critical mechanism for the antiproliferative effects of these derivatives. researchgate.net Apoptosis is a controlled process of cell death that is essential for eliminating damaged or cancerous cells. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. nih.govmdpi.com Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.gov
Research on specific derivatives of 4-(2-chloroacetamido) benzoic acid has demonstrated their ability to trigger the intrinsic apoptotic pathway in cancer cells, such as the human liver cancer cell line HepG2. researchgate.net This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2. nih.govmdpi.com A high BAX/Bcl-2 ratio is a key indicator of apoptosis induction, as it leads to mitochondrial membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. researchgate.netmdpi.com
Specific findings for certain derivatives highlight these mechanisms:
Compound 11e was shown to induce apoptosis in 49.14% of treated HepG2 cells. Mechanistic studies revealed a significant 3.14-fold increase in the level of the pro-apoptotic protein BAX and a 3.13-fold decrease in the anti-apoptotic protein Bcl-2. This shift in the BAX/Bcl-2 ratio was accompanied by a 2.34-fold increase in the activity of both caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase). researchgate.net
Compound 25d also induced apoptosis in HepG2 cells, causing a 3.8-fold increase in the BAX/Bcl-2 ratio. This was associated with a 1.8-fold increase in caspase-3 activity and a 1.9-fold increase in caspase-9 activity. researchgate.net
These findings indicate that these derivatives effectively promote apoptosis by disrupting the balance of Bcl-2 family proteins, leading to the activation of the caspase cascade. researchgate.net
| Compound | Cell Line | Apoptosis Induction | BAX/Bcl-2 Ratio Change | Caspase-9 Activation | Caspase-3 Activation |
| 11e | HepG2 | 49.14% | ▲ 3.14-fold (BAX), ▼ 3.13-fold (Bcl-2) | ▲ 2.34-fold | ▲ 2.34-fold |
| 25d | HepG2 | Not specified | ▲ 3.8-fold | ▲ 1.9-fold | ▲ 1.8-fold |
In addition to inducing apoptosis, derivatives of this compound can exert their antiproliferative effects by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. nih.gov Compounds that can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M) prevent cancer cells from dividing and can trigger apoptosis. mdpi.comnih.gov
Mechanistic Insights into Local Anesthetic Action of Derivatives
Local anesthetics function by reversibly blocking the generation and conduction of nerve impulses. rsc.orgmedscape.com The primary mechanism of action involves the inhibition of voltage-gated sodium (Na+) channels in the neuronal membrane. rsc.orgnih.gov By binding to specific sites within these channels, local anesthetics prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. medscape.comnih.gov This blockade results in a loss of sensation in the targeted area. medscape.com
Derivatives of 4-(2-chloroacetamido) benzoic acid have been investigated as potential local anesthetic agents. researchgate.netresearchgate.net A key structural feature of many local anesthetics is an alkyl-substituted nitrogen atom that possesses strong ionization characteristics. researchgate.net It was hypothesized that for the 4-(2-chloroacetamido) benzoic acid derivatives, the amide nitrogen could serve a similar function. researchgate.net The rationale is that the inductive effect exerted by the highly electronegative chlorine atom on the adjacent chloro-methyl group provides sufficient ionization character to the amide nitrogen. rsc.orgresearchgate.net This structural feature allows the molecule to interact effectively with the sodium ion channels, thereby blocking nerve conduction and producing a local anesthetic effect. rsc.orgresearchgate.net
Antimicrobial Action Mechanisms of Derivatives
Benzoic acid and its derivatives are known for their antimicrobial properties. nih.gov While specific mechanistic studies on this compound derivatives are not extensively detailed in the provided search results, the general mechanism for this class of compounds can be inferred. The antimicrobial action of benzoic acid derivatives is often pH-dependent. nih.gov
The proposed mechanism involves the diffusion of the undissociated, more lipophilic form of the acid across the microbial cell membrane. nih.gov Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing protons (H+ ions) and acidifying the cytoplasm. This internal pH drop can inhibit essential metabolic processes and disrupt cellular functions, ultimately leading to the inhibition of microbial growth or cell death. nih.gov The effectiveness of this action is generally greater at a lower external pH, which favors the undissociated state of the acid. nih.gov Studies on various other benzoic acid derivatives have shown activity against a range of microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.govresearchgate.net The presence of different substituents on the benzoic ring, such as chloro and acetamido groups, can modulate the compound's lipophilicity and pKa, thereby influencing its antimicrobial potency. nih.gov
Potential Applications in Drug Design and Discovery
Role as a Privileged Scaffold for Rational Drug Design
In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. While 4-[(2-Chloroacetamido)methyl]benzoic acid is not classically defined as a privileged scaffold, its components and application in research align with the core principles of this concept. The benzoic acid moiety is a common feature in numerous biologically active compounds and can be employed as a foundational structure in the chemical synthesis of a wide variety of potent therapeutic agents. nih.gov
The utility of this compound as a scaffold is demonstrated in its use as a precursor for the synthesis of a library of new chemical entities. researchgate.net Researchers have utilized this compound as a core structure to generate a series of derivatives with the aim of discovering novel local anesthetic agents. This approach, where a central molecule is systematically modified to create a family of related compounds for biological screening, is a cornerstone of rational drug design. The core scaffold provides the basic geometry for target interaction, while peripheral modifications fine-tune properties like potency, selectivity, and pharmacokinetics.
Strategies for Lead Optimization and Compound Derivatization
Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its therapeutic properties. The structure of this compound is particularly amenable to such optimization through various derivatization strategies.
A notable example involved the synthesis of nineteen derivatives of the parent compound to explore their potential as local anesthetics. researchgate.net The primary strategies for derivatization focused on the carboxylic acid group and included:
Fischer's Esterification: The carboxylic acid was converted into a series of eight different esters.
Schotten-Baumann Reaction: The acid was transformed into an acyl chloride and subsequently reacted with various amines and anilines to produce ten distinct amide derivatives. researchgate.net
Substitution Reaction: An imidazole (B134444) derivative was also synthesized. researchgate.net
These synthetic modifications systematically altered the lipophilicity, electronic distribution, and steric profile of the original molecule. The goal of this derivatization was to enhance the desired biological activity and reduce potential toxicity, which are key objectives of the lead optimization process. researchgate.net The variety of derivatives created from this single scaffold underscores its versatility for chemical exploration.
| Derivative Type | Number Synthesized | Synthetic Method |
|---|---|---|
| Esters | 8 | Fischer's Esterification |
| Amides | 10 | Schotten-Baumann Reaction |
| Imidazole | 1 | Substitution Reaction |
Development of Target-Specific Therapeutic Agents
The rational design of derivatives from the this compound scaffold has led to the development of agents for a specific therapeutic target. In the pursuit of new local anesthetics, researchers hypothesized that the chloroacetamido moiety could provide sufficient ionization character to the amide nitrogen, mimicking a key feature of established anesthetic drugs. researchgate.net
Local anesthetics function by blocking sodium ion channels in the neuronal membrane. The synthesized ester, amide, and imidazole derivatives of this compound were evaluated for this specific activity. Several of the synthesized compounds demonstrated significant infiltration local anesthetic activity, with some showing comparable or better profiles than the standard drug, lignocaine, and importantly, with reduced toxicity. researchgate.net This successful development of molecules with a predefined biological action illustrates how the scaffold can be effectively used to create target-specific therapeutic agents. researchgate.net
Furthermore, the broader class of chloroacetamide derivatives has been investigated for a range of other specific therapeutic applications, including antifungal and anticancer agents, highlighting the potential of this chemical class in targeted drug discovery. nih.govnih.gov Similarly, other substituted benzoic acid scaffolds have been successfully designed as dual inhibitors of specific anti-apoptotic proteins, Mcl-1 and Bfl-1, for cancer therapy. nih.gov
Prospects for Polypharmacology and Multi-Target Drug Design
Polypharmacology, the concept of designing drugs to interact with multiple targets simultaneously, is an increasingly important strategy for treating complex diseases. The this compound scaffold possesses chemical features that make it an interesting candidate for multi-target drug design.
The chloroacetamide group is a reactive electrophile, which has the potential to form covalent bonds with nucleophilic amino acid residues, such as cysteine or histidine, within protein binding sites. researchgate.net This reactivity could be harnessed to design irreversible or long-acting inhibitors for multiple targets.
Moreover, pharmacokinetic studies of some 4-(2-chloroacetamido)benzoic acid derivatives predicted their potential to act as inhibitors of multiple cytochrome P450 enzymes, namely CYP1A2, CYP2D6, and CYP3A4. researchgate.net Since these enzymes are critical for drug metabolism, compounds that modulate several of them inherently possess multi-target activity. The benzoic acid framework itself has also been successfully used to create dual-target inhibitors. nih.gov The combination of a versatile and common medicinal chemistry scaffold with a reactive functional group suggests a promising future for derivatives of this compound in the field of polypharmacology and the development of next-generation multi-target therapeutics.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[(2-chloroacetamido)methyl]benzoic acid and its intermediates?
- Methodological Answer : The synthesis typically involves acylation and coupling reactions. For example:
- Step 1 : React 4-(aminomethyl)benzoic acid with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroacetamido group.
- Step 2 : Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) .
- Key Reaction Optimization : Use catalytic DMF with thionyl chloride to enhance acylation efficiency, yielding benzoyl chloride intermediates (e.g., 4-(2-chloroacetamido)benzoyl chloride) .
Table 1 : Synthetic Routes and Key Conditions
| Step | Reagents/Conditions | Product | Yield (%)* | Reference |
|---|---|---|---|---|
| Acylation | Thionyl chloride, DMF (cat.), RT, 4h | Benzoyl chloride derivative | ~75 | |
| Amine Coupling | Phenyl hydrazine, EtOH, reflux | Thiazole intermediate | ~68 | |
| *Yields approximated from analogous reactions in cited studies. |
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze H/C chemical shifts to confirm the chloroacetamido group (e.g., δ ~4.0 ppm for -CH-, δ ~170 ppm for carbonyl carbons) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic space groups reported for related benzoic acid derivatives) .
- HPLC-MS : Validate purity (>95%) and molecular weight using C18 columns with acetonitrile/water gradients .
Q. What are common intermediates derived from this compound in drug discovery?
- Methodological Answer :
- Benzoyl Chloride Intermediate : Used to synthesize thiazole or hydrazone derivatives via nucleophilic substitution .
- Thiadiazine Derivatives : Coupling with heterocyclic amines yields potential kinase inhibitors .
- Metal Complexes : Acts as a ligand for analytical applications (e.g., thorium(IV) extraction via cloud point methods) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer :
- Substituent Modulation : Replace the chloro group with fluoro or nitro groups to assess electronic effects on receptor binding .
- Backbone Modifications : Introduce methyl/methoxy groups on the benzoic acid ring to enhance lipophilicity (logP) and blood-brain barrier penetration .
- In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like VEGFR-2 or 5-HT receptors .
Q. How to resolve contradictions in reaction yields reported across studies?
- Methodological Answer :
- Variable Analysis : Compare solvent polarity (DMF vs. THF), temperature (reflux vs. RT), and catalyst loading (e.g., 1% vs. 5% DMF) .
- Statistical Validation : Apply ANOVA to test significance of yield differences under varying conditions (α = 0.05) .
- Case Study : Acylation yields dropped from 75% to 60% when replacing thionyl chloride with PCl, highlighting reagent sensitivity .
Q. What advanced analytical techniques validate trace impurities in the compound?
- Methodological Answer :
- LC-QTOF-MS : Detect sub-ppm impurities (e.g., residual starting materials) with high-resolution mass accuracy .
- DSC/TGA : Monitor thermal stability (decomposition >210°C) and crystallinity changes .
- ICP-OES : Quantify heavy metal contaminants (e.g., Pd <0.1 ppm) from catalytic reactions .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate solubility (LogS = -3.2), permeability (Caco-2 > 5 × 10 cm/s), and cytochrome P450 interactions .
- MD Simulations : Simulate membrane diffusion rates using GROMACS with lipid bilayer models .
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) and improve reproducibility .
- DoE Optimization : Apply factorial design to optimize temperature (60–80°C), stoichiometry (1:1.2 molar ratio), and mixing rates .
Data Contradiction Analysis Example
Conflict : Varying yields (60–80%) for benzoyl chloride intermediate synthesis.
Resolution :
- Root Cause : Moisture sensitivity of thionyl chloride; anhydrous conditions critical .
- Mitigation : Use molecular sieves and inert gas purging to maintain dry environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
